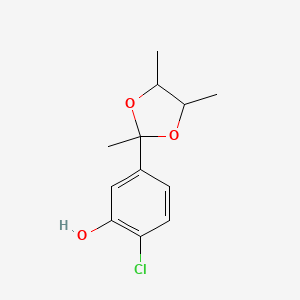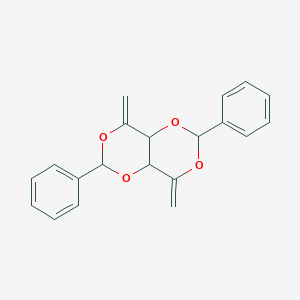
2,3-Difluorophenylaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine is a complex organic compound characterized by its unique dioxino structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and oxidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques might be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine could be explored for its potential therapeutic properties. This might include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
作用机制
The mechanism by which 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
相似化合物的比较
Similar Compounds
Similar compounds to 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine might include other dioxino derivatives or compounds with similar structural features. Examples could include:
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxane
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxepine
Uniqueness
The uniqueness of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine lies in its specific structural arrangement and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
属性
CAS 编号 |
35827-54-4 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine |
InChI |
InChI=1S/C20H18O4/c1-13-17-18(24-19(21-13)15-9-5-3-6-10-15)14(2)22-20(23-17)16-11-7-4-8-12-16/h3-12,17-20H,1-2H2 |
InChI 键 |
VNCOQQZAPHULLD-UHFFFAOYSA-N |
规范 SMILES |
C=C1C2C(C(=C)OC(O2)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
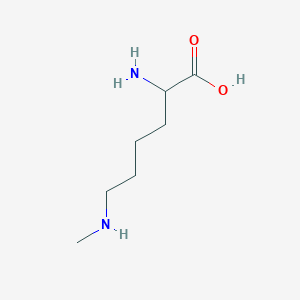
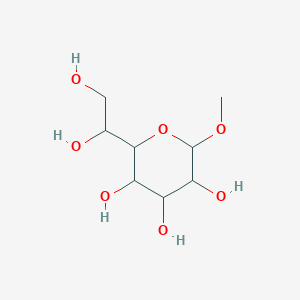
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
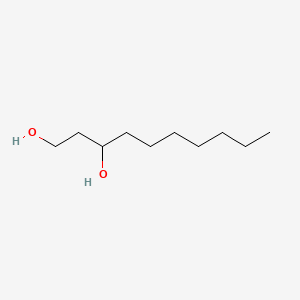
![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
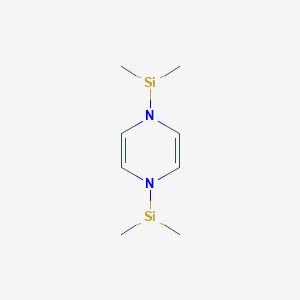
![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)
